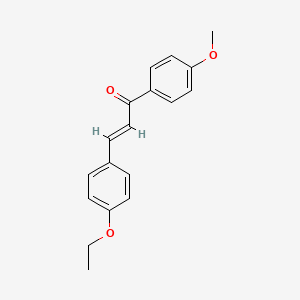
1-(2-Hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea, also known as INDU, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. This molecule is a selective inhibitor of a protein called TGF-β receptor type I (TβRI) and has been shown to have anti-cancer properties.
Scientific Research Applications
Enzyme Inhibition and Medical Chemistry
One of the primary research applications of compounds related to 1-(2-Hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea involves the synthesis and evaluation of their roles as enzyme inhibitors. For instance, compounds structurally related have shown significant inhibition profiles against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the treatment of neurodegenerative diseases such as Alzheimer's. These studies contribute to the understanding of how modifications in the molecular structure can impact biological activity, providing a foundation for the development of new therapeutic agents (Pejchal et al., 2011).
Antioxidant and Antidiabetic Activities
Another significant area of research for compounds akin to this compound is their potential antioxidant and antidiabetic activities. Studies have demonstrated that N-substituted tetrahydropyrimidines based on phenylthiourea, which share a functional similarity, exhibit promising antioxidant properties and inhibitory action against acetylcholinesterase, a characteristic beneficial for managing oxidative stress-related diseases and diabetes management. These findings highlight the therapeutic potential of these compounds in treating conditions associated with oxidative stress and hyperglycemia (Maharramova et al., 2018).
Supramolecular Chemistry and Gel Formation
The ability of certain urea derivatives to act as supramolecular gelators has been explored in the context of creating silver(I) complexes. This research demonstrates the compound's capability to form gels in mixed solvent systems, which is of interest in the fields of material science and nanotechnology. Such studies provide insights into the design and development of new materials with potential applications in drug delivery, tissue engineering, and environmental remediation (Braga et al., 2013).
Drug Metabolism and Pharmacokinetics
Research into the metabolism of similar potent inhibitors, like TPPU, a soluble epoxide hydrolase inhibitor, sheds light on how these compounds are processed in biological systems. Understanding the metabolic pathways, identifying metabolites, and assessing the pharmacokinetics are crucial steps in drug development, ensuring safety and efficacy in therapeutic use. Such studies help in predicting drug interactions, optimizing dosing, and minimizing potential side effects (Wan et al., 2019).
properties
IUPAC Name |
1-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O2/c1-25-9-8-12-10-13(2-7-16(12)25)17(26)11-23-18(27)24-15-5-3-14(4-6-15)19(20,21)22/h2-7,10,17,26H,8-9,11H2,1H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJZUEKOUNUMGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)NC3=CC=C(C=C3)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tricyclo[7.2.2.02,7]trideca-2,4,6-trien-8-amine;hydrochloride](/img/structure/B2961952.png)
![N-(1,3-benzodioxol-5-yl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2961953.png)
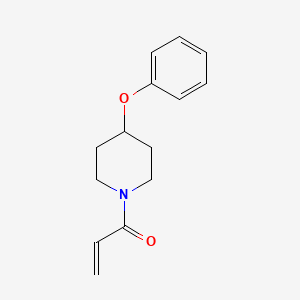
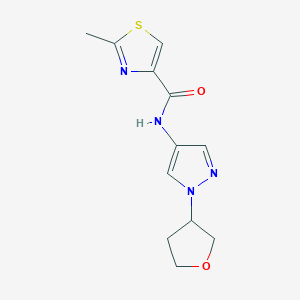
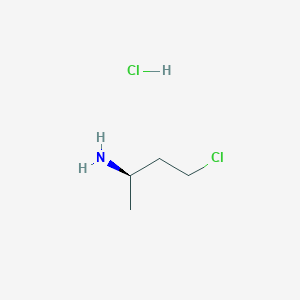
![2-Chloro-1-[3-(3-hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2961960.png)

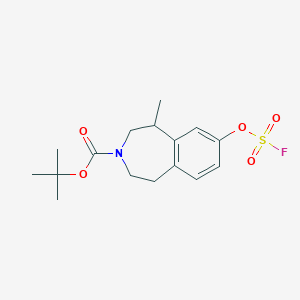
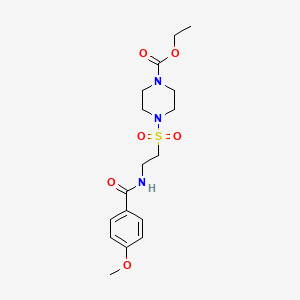
![4-methoxy-N'-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide](/img/structure/B2961965.png)
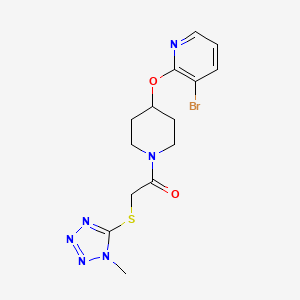
![N-(4-ethylphenyl)-3-((4-isopropylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2961967.png)

